

A Comparative Guide to Spectrophotometric Methods for the Determination of Chromium(VI)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated spectrophotometric method for the determination of hexavalent **chromium** [Cr(VI)] against established alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their analytical needs. This comparison focuses on the validation of a novel method utilizing 3-(2-(4-(trifluoromethyl)benzylidene)hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (TFZ), and compares it with the widely used 1,5-diphenylcarbazide (DPC) method and another alternative using N,N-diethyl-p-phenylenediamine (DPD).

Performance Comparison of Spectrophotometric Methods

The selection of a suitable analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the TFZ method in comparison to the established DPC and DPD methods.



Parameter	1,5- Diphenylcarbazide (DPC) Method	N,N-diethyl-p- phenylenediamine (DPD) Method	3-(2-(2-(4- (trifluoromethyl)be nzylidene)hydrazin eyl) thiazol-4- yl)-2H-chromen-2- one (TFZ) Method
λmax	540 nm[1]	551 nm[2]	370 nm
Linearity Range	0.5 - 50 mg/L[1]	0.2 - 2 mg/L[2]	2 - 20,000 ng/mL
Molar Absorptivity	~40,000 L mol ⁻¹ cm ⁻¹ [1]	2.5449 x 10 ⁴ L mol ⁻¹ cm ⁻¹ [2]	Not explicitly stated
Sandell's Sensitivity	Not explicitly stated	0.028 μg cm ⁻² [2]	Not explicitly stated
Limit of Detection (LOD)	0.1959 ppm[3]	0.26 μΜ	0.73 ng/mL
Limit of Quantification (LOQ)	Not explicitly stated	0.85 μΜ	2.43 ng/mL
Precision (RSD%)	Not explicitly stated	Not explicitly stated	< 1.0%
Accuracy (% Recovery)	85 - 115% (in spiked samples)[1]	Not explicitly stated	100 ± 2%
Principle	Forms a red-violet complex with Cr(VI) in acidic solution.[1]	Oxidation of colorless DPD by Cr(VI) to a red-colored radical cation.[2]	Forms a highly absorbent complex with Cr(VI).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are the experimental protocols for the three compared spectrophotometric methods.

1,5-Diphenylcarbazide (DPC) Method (based on EPA Method 7196A)

Reagents:



- Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and discard if the solution becomes discolored.
- **Chromium**(VI) Stock Solution (1000 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
- Sulfuric Acid (1 N): Slowly add 28 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
- Phosphoric Acid (85%)

Procedure:

- Pipette a volume of the sample containing 0.005-0.1 mg of Cr(VI) into a 100 mL volumetric flask.
- Add deionized water to a volume of about 80 mL.
- Add 2 mL of 1 N sulfuric acid and 0.5 mL of phosphoric acid and mix.
- Add 2 mL of the diphenylcarbazide solution and mix.
- Dilute to the mark with deionized water and allow to stand for 5-10 minutes for color development.
- Measure the absorbance at 540 nm using a spectrophotometer against a reagent blank.
- Prepare a calibration curve using the working standard solutions and determine the concentration of Cr(VI) in the sample.

N,N-diethyl-p-phenylenediamine (DPD) Method

Reagents:

• DPD Reagent Solution: Prepare a fresh solution of N,N-diethyl-p-phenylenediamine.



- Chromium(VI) Standard Solutions: Prepare as described for the DPC method.
- Buffer Solution (pH 4.39): Prepare an appropriate buffer solution to maintain the required pH.

Procedure:

- To a specific volume of the sample or standard solution, add the buffer solution to adjust the pH to 4.39.[2]
- Add the DPD reagent solution. The colorless DPD is oxidized by Cr(VI) to a red-colored DPD radical.[2]
- The color intensity is directly proportional to the Cr(VI) concentration.[2]
- Measure the absorbance of the solution at 551 nm using a UV-Vis spectrophotometer.
- Construct a calibration curve using standard solutions to determine the Cr(VI) concentration in the sample.

3-(2-(4-(trifluoromethyl)benzylidene)hydrazineyl) thiazol-4-yl)-2H-chromen-2-one (TFZ) Method

Reagents:

- TFZ Reagent Solution: Prepare a solution of the TFZ ligand.
- **Chromium**(VI) Standard Solutions: Prepare as described for the DPC method.
- Phosphate Buffer (pH 7.0): Prepare a phosphate buffer solution to maintain a pH of 7.0.

Procedure:

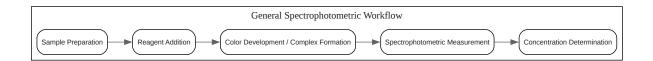
- Mix 0.1 mL of the Cr(VI) sample or standard solution with 9.8 mL of the phosphate buffer (pH 7.0).
- Add 0.1 mL of the TFZ ligand solution.

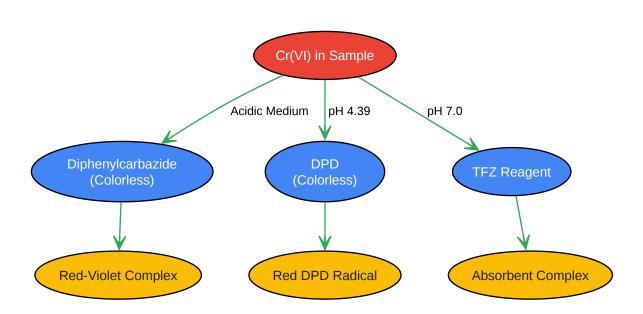


- Allow the reaction to proceed for 1 minute for the complex to form.
- Measure the absorbance of the resulting complex at 370 nm.
- A large excess of many common cations and anions does not interfere with the determination.
- Construct a calibration curve to determine the Cr(VI) concentration in the sample.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language.





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